Cas no 84-39-9 ((12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline)

(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline structure
84-39-9 structure
Product Name:(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline
Numero CAS:84-39-9
MF:C19H17NO4
MW:323.342585325241
CID:1822822
PubChem ID:697545
Update Time:2024-10-26

(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline Proprietà chimiche e fisiche

Nomi e identificatori

    • (12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline
    • Stylopine
    • STYLOPINE, (-)-(P)
    • (+/-)-7,8,13,13a-tetrahydrocoptisine
    • (+/-)stylopine
    • (+/-)-stylopine
    • dl-Tetrahydrocoptisine
    • tetrahydrocoptisine
    • 2,3:9,10-Bis(methylenedioxy)-(-)-tetrahydroberberine
    • Stylopin
    • l-Stylopine
    • l-Tetrahydrocoptisine
    • (12bS)-6,7,12b,13-Tetrahydro-4H-bis[1,3]benzodioxolo[5,6-a:4',5'-g]quinolizine
    • (12bS)-6,7,12b,13-Tetrahydro-4H-bis[1,3]benzodioxolo[5,6-a:4′,5′-g]quinolizine (ACI)
    • 13aα-Berbine, 2,3:9,10-bis(methylenedioxy)- (8CI)
    • 4H-Bis[1,3]benzodioxolo[5,6-a:4′,5′-g]quinolizine, 6,7,12b,13-tetrahydro-, (S)- (ZCI)
    • (-)-Stylopine
    • (-)-Tetrahydrocoptisine
    • (S)-(-)-Stylopine
    • (S)-Stylopine
    • Stylopine, (-)-
    • Q27102969
    • (12bS)-6,7,12b,13-tetrahydro-2H,4H,10H-(1,3)dioxolo(4,5-g)(1,3)dioxolo(4',5':7,8)isoquino(3,2-a)isoquinoline
    • HY-N0924B
    • C05175
    • (1S)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene
    • CS-0083712
    • 2,3:9,10-Bis(methylenedioxy)-13a-alpha-berbine
    • 6,7,12b,13e-Tetrahydro-4H-bis(1,3)benzodioxolo(5,6-a:4',5'-g)quinolizine
    • 13Aalpha-BERBINE, 2,3:9,10-BIS(METHYLENEDIOXY)-
    • 6, 7, 12b, 13e-tetrahydro-4H-bis [1, 3]benzodioxolo[5, 6-a:4' , 5' -g] quinolizine
    • STYLOPINE, (+/-)-(P)
    • stylopine, (S)-isomer
    • 84-39-9
    • 6,7,12b,13e-Tetrahydro-4H-bis[1,3]benzodioxolo[5,6-a:4',5'-g]quinolizine
    • DTXSID001004259
    • NS00094097
    • 4H-Bis(1,3)benzodioxolo(5,6-a:4',5'-g)quinolizine, 6,7,12b,13-tetrahydro-, (S)-
    • CHEMBL1922602
    • (-)-Stylopine (Tetrahydrocoptisine)
    • CHEBI:18285
    • NSC-110382
    • (12bS)-6,7,12b,13-tetrahydro-2H,4H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[4',5':7,8]isoquino[3,2-a]isoquinoline
    • 4H-BIS(1,3)BENZODIOXOLO(5,6-A:4',5'-G)QUINOLIZINE, 6,7,12B,13-TETRAHYDRO-, (12BS)-
    • 6,7,12b,13-Tetrahydro-2H,4H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinoline
    • SCHEMBL18891073
    • 6, 7, 12b, 13e-tetrahydro-4H-bis (1, 3)benzodioxolo(5, 6-a:4', 5'-g) quinolizine
    • (12bS)-6,7,12b,13-Tetrahydro-4H-bis(1,3)benzodioxolo(5,6-a:4',5'-g)quinolizine
    • (+)-Stylopine
    • J0JS75Q12Z
    • AKOS000277993
    • FS-7018
    • AKOS016023688
    • STYLOPINE [MI]
    • 13a-alpha-BERBINE, 2,3:9,10-BIS(METHYLENEDIOXY)-
    • Stylopine (VAN)
    • 13A.ALPHA.-BERBINE, 2,3:9,10-BIS(METHYLENEDIOXY)-
    • Coptisine, tetrahydro-
    • NSC 404529
    • (S)-Stylopin
    • UNII-J0JS75Q12Z
    • Berbine, 2,3:9,10-bis(methylenedioxy)-, (+-)-
    • SCHEMBL14703887
    • (+-)-Stylopine
    • NSC 110382
    • (R)-stylopine
    • (1R)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene
    • NS00094094
    • 4H-Bis(1,3)benzodioxolo(5,6-a:4',5'-g)quinolizine, 6,7,12b,13-tetrahydro-
    • 4H-Bis(1,3)benzodioxolo(5,6-a:4',5'-g)quinolizine, 6,7,12b,13-tetrahydro-, (+-)-
    • Q27280991
    • (+-)-Tetrahydrocoptisine
    • DA-78066
    • Inchi: 1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2/t15-/m0/s1
    • Chiave InChI: UXYJCYXWJGAKQY-HNNXBMFYSA-N
    • Sorrisi: [C@@H]12CC3C=CC4OCOC=4C=3CN1CCC1=CC3OCOC=3C=C21

Proprietà calcolate

  • Massa esatta: 323.11600
  • Massa monoisotopica: 323.116
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 0
  • Complessità: 502
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 40.2A^2
  • XLogP3: 3

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.47±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 206-207 ºC
  • Punto di ebollizione: 466.6°C at 760 mmHg
  • Punto di infiammabilità: 142.5°C
  • Indice di rifrazione: 1.722
  • Solubilità: Insuluble (3.9E-3 g/L) (25 ºC),
  • PSA: 40.16000
  • LogP: 2.73740
  • Pressione di vapore: 0.0±1.2 mmHg at 25°C

(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline Informazioni sulla sicurezza

(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
ChromaDex Standards
ASB-00019368-010-10mg
STYLOPINE,
84-39-9 99.5%
10mg
$460.00 2023-10-25
ChromaDex Standards
ASB-00019368-025-25mg
STYLOPINE,
84-39-9 99.5%
25mg
$985.00 2023-10-25
A2B Chem LLC
AH54128-5mg
STYLOPINE, (+/-)-(P)
84-39-9 95%
5mg
$1060.00 2024-04-19

(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrogen Solvents: Dichloromethane
1.2 Reagents: Potassium bromide Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  1,1′-Bis[(11bS)-3,5-dihydro-4H-dinaphtho[2,1-c:1′,2′-e]phosphepin-4-yl]ferrocene Solvents: Acetic acid ,  Dichloromethane ;  7.5 min, 40 bar, 80 °C
Riferimento
Development of a Fully Continuous-Flow Approach Towards Asymmetric Total Synthesis of Tetrahydroprotoberberine Natural Alkaloids
Li, Weijian; et al, Chemistry - A European Journal, 2022, 28(33),

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chlo… Solvents: Dichloromethane ;  40 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Evolution of two routes for asymmetric total synthesis of tetrahydroprotoberberine alkaloids
Yu, Jingxun; et al, Organic Chemistry Frontiers, 2018, 5(2), 242-246

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Formic acid ;  7.5 min, 80 °C
1.2 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Formic acid ,  Water ;  0 °C; 1 h, 0 °C → rt; 2.5 min, 120 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
2.1 Reagents: Hydrogen Solvents: Dichloromethane
2.2 Reagents: Potassium bromide Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  1,1′-Bis[(11bS)-3,5-dihydro-4H-dinaphtho[2,1-c:1′,2′-e]phosphepin-4-yl]ferrocene Solvents: Acetic acid ,  Dichloromethane ;  7.5 min, 40 bar, 80 °C
Riferimento
Development of a Fully Continuous-Flow Approach Towards Asymmetric Total Synthesis of Tetrahydroprotoberberine Natural Alkaloids
Li, Weijian; et al, Chemistry - A European Journal, 2022, 28(33),

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Catalysts: Aluminum chloride Solvents: Diethyl ether ;  0.5 h, 0 °C → rt
1.2 2 h, rt → reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  reflux
1.4 Reagents: Formic acid ,  Triethylamine Catalysts: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chlo… Solvents: Dichloromethane ;  40 h, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Evolution of two routes for asymmetric total synthesis of tetrahydroprotoberberine alkaloids
Yu, Jingxun; et al, Organic Chemistry Frontiers, 2018, 5(2), 242-246

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chlo… Solvents: Dichloromethane ;  40 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Evolution of two routes for asymmetric total synthesis of tetrahydroprotoberberine alkaloids
Yu, Jingxun; et al, Organic Chemistry Frontiers, 2018, 5(2), 242-246

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: NADPH Catalysts: Synthase, (S)-stylopine (Eschscholzia californica clone #31 gene CYP719A3) Solvents: Water ;  30 min, pH 7.6, 30 °C
1.2 Reagents: Trichloroacetic acid Solvents: Water
Riferimento
Molecular cloning and characterization of methylenedioxy bridge-forming enzymes involved in stylopine biosynthesis in Eschscholzia californica
Ikezawa, Nobuhiro; et al, FEBS Journal, 2007, 274(4), 1019-1035

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  tert-Butyl methyl ether ;  5 min, 25 °C
2.1 Solvents: Formic acid ;  7.5 min, 80 °C
2.2 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Formic acid ,  Water ;  0 °C; 1 h, 0 °C → rt; 2.5 min, 120 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
3.1 Reagents: Hydrogen Solvents: Dichloromethane
3.2 Reagents: Potassium bromide Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  1,1′-Bis[(11bS)-3,5-dihydro-4H-dinaphtho[2,1-c:1′,2′-e]phosphepin-4-yl]ferrocene Solvents: Acetic acid ,  Dichloromethane ;  7.5 min, 40 bar, 80 °C
Riferimento
Development of a Fully Continuous-Flow Approach Towards Asymmetric Total Synthesis of Tetrahydroprotoberberine Natural Alkaloids
Li, Weijian; et al, Chemistry - A European Journal, 2022, 28(33),

(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline Raw materials

(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline Preparation Products

Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.